2-Nitrofenil cloroacetato

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-nitrophenyl chloroacetate often involves reactions between nitrophenol derivatives and chloroacetates or similar precursors. For instance, 2-nitrophenol can condense with trichloroacetaldehyde to produce various compounds, including those with nitrophenyl groups, indicating the versatility of nitrophenol derivatives in synthesis processes (Irving & Irving, 1991). Moreover, the synthesis of 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine demonstrates the reactivity of 2-nitroaniline with chloral, showcasing the potential for creating complex molecules from nitrophenyl derivatives (Aydın & Arslan, 2021).

Molecular Structure Analysis

The molecular structure of 2-nitrophenyl chloroacetate-related compounds has been elucidated through various techniques, such as X-ray crystallography. For example, the molecular structures of 8-nitro- and 8-nitro-6-methyl-2,4-bis(trichloromethyl)-1,3-benzodioxin were determined to investigate the steric effects of the nitro group, offering insights into the geometric constraints and electronic effects within these molecules (Irving & Irving, 1991).

Chemical Reactions and Properties

2-Nitrophenyl chloroacetate and its derivatives participate in various chemical reactions, showcasing their reactivity and functional utility. The nitro group in these compounds can influence reactivity patterns, as seen in the Suzuki cross-coupling reactions where nitro-substituted phenylboronic acids exhibit unique challenges (González et al., 2005). Additionally, the conversion of 2-nitrophenyl isocyanide to fused gamma-lactam beta-lactone bicycles highlights the convertible nature of isocyanides derived from nitrophenyl compounds, underlining their versatility in synthetic applications (Gilley & Kobayashi, 2008).

Physical Properties Analysis

The physical properties of 2-nitrophenyl chloroacetate and related compounds are closely tied to their molecular structure. The crystallographic analysis of alkaline-earth metal salts of 4-nitrophenylacetic acid reveals intricate details about their crystalline structures and interactions, shedding light on the physical characteristics that dictate their stability and solubility (Srinivasan, Dhavskar, & Näther, 2016).

Chemical Properties Analysis

The chemical properties of 2-nitrophenyl chloroacetate derivatives, such as reactivity and stability, are influenced by the presence of the nitro group and other substituents. The protective capabilities of the (2-nitrophenyl)acetyl group for hydroxyl functions highlight the strategic use of nitrophenyl derivatives in selective synthetic pathways, providing a method for protecting and deprotecting functional groups without affecting sensitive moieties (Daragics & Fügedi, 2010).

Aplicaciones Científicas De Investigación

Síntesis y Actividad Biológica

Resumen: La síntesis de derivados de 8-hidroxiquinolina implicó la reacción de 8-hidroxiquinolina con 2-cloroacetato de etilo, seguido del tratamiento con hidrato de hidrazina e isocianato de fenilo para producir la tiourea correspondiente.

Procedimientos Experimentales:Estas aplicaciones resaltan la versatilidad del 2-Nitrofenil cloroacetato en diferentes dominios científicos. Si necesita más detalles o tiene otras consultas, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as cyanoacetamide-n-derivatives, are important precursors for heterocyclic synthesis . They react with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .

Biochemical Pathways

Similar compounds like 2-chloro-4-nitrophenol (2c4np) are degraded via the 1,2,4-benzenetriol (bt) pathway in certain gram-negative bacteria . This pathway is significantly different from those reported in other Gram-negative 2C4NP utilizers .

Result of Action

It’s known that similar compounds, such as 2-cyano-n-(2-nitrophenyl) acetamide, can be transformed into 2-amino-n-(2-nitrophenyl)thiophene-3-carboxamide .

Action Environment

It’s known that similar compounds, such as nitrofurantoin and nitroxoline, are attracting renewed interest as oral therapeutic or prophylactic agents for acute urinary tract infections .

Safety and Hazards

Direcciones Futuras

Research on compounds similar to 2-Nitrophenyl chloroacetate has shown potential in evolving better chemotherapeutic agents . Additionally, the use of 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator activated upon UV irradiation has been reported . This suggests potential future directions in the field of drug delivery and controlled release systems.

Análisis Bioquímico

Biochemical Properties

2-Nitrophenyl chloroacetate plays a significant role in biochemical reactions, particularly in the hydrolysis of esters. It is known to interact with enzymes such as esterases and hydrolases, which catalyze the cleavage of the ester bond in the compound. The interaction between 2-Nitrophenyl chloroacetate and these enzymes involves the formation of an enzyme-substrate complex, leading to the release of 2-nitrophenol and chloroacetic acid. This reaction is often used as a model to study enzyme kinetics and the catalytic efficiency of esterases .

Cellular Effects

The effects of 2-Nitrophenyl chloroacetate on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Nitrophenyl chloroacetate has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Nitrophenyl chloroacetate exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by forming covalent bonds with active site residues. This inhibition can lead to the accumulation of substrates and the disruption of normal cellular processes. Furthermore, 2-Nitrophenyl chloroacetate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Nitrophenyl chloroacetate over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water or other nucleophiles . The long-term effects of 2-Nitrophenyl chloroacetate on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to cumulative cellular damage and altered physiological responses.

Dosage Effects in Animal Models

The effects of 2-Nitrophenyl chloroacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant harm. At higher doses, 2-Nitrophenyl chloroacetate can induce toxic effects, including liver and kidney damage, oxidative stress, and systemic inflammation . These adverse effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2-Nitrophenyl chloroacetate is involved in several metabolic pathways, primarily through its interaction with esterases and other hydrolytic enzymes. The hydrolysis of 2-Nitrophenyl chloroacetate results in the formation of 2-nitrophenol and chloroacetic acid, which can further undergo metabolic transformations. These metabolites can be conjugated with glucuronic acid or sulfate and excreted from the body . The involvement of 2-Nitrophenyl chloroacetate in these pathways underscores its role in studying metabolic processes and enzyme function.

Transport and Distribution

The transport and distribution of 2-Nitrophenyl chloroacetate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Nitrophenyl chloroacetate can localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . The distribution of 2-Nitrophenyl chloroacetate within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-Nitrophenyl chloroacetate is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, 2-Nitrophenyl chloroacetate may accumulate in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production . Understanding the subcellular localization of 2-Nitrophenyl chloroacetate provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

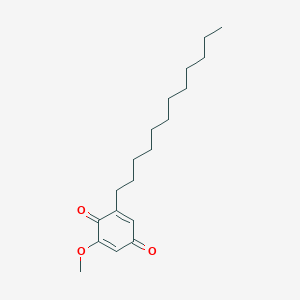

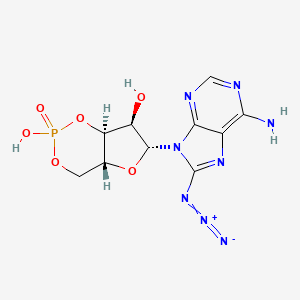

IUPAC Name |

(2-nitrophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBRWZIQQPBXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178964 | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24265-34-7 | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024265347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)

![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)

![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)